4-Chloro-7-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWENCMEQRYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489636 | |
| Record name | 4-Chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-61-8 | |
| Record name | 4-Chloro-7-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloro 7 Methylquinoline and Its Precursors
Conventional Synthetic Pathways
Classical methods for quinoline (B57606) synthesis, developed over a century ago, remain fundamental in organic chemistry. These reactions can be adapted to produce the 7-methylquinoline (B44030) scaffold, a key intermediate for 4-chloro-7-methylquinoline.
Friedländer Synthesis Modifications for Quinoline Ring Formation
The Friedländer synthesis is a straightforward method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. scribd.comresearchgate.net This reaction can be catalyzed by either acids or bases. researchgate.net For the synthesis of a 7-methyl-substituted quinoline, a potential starting material would be 2-amino-4-methylbenzaldehyde or 2-amino-4-methylacetophenone.
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol condensation between the two carbonyl-containing reactants occurs, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. scribd.com
Skraup and Doebner-Von Miller Synthesis Adaptations
The Skraup synthesis is a classic method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. quimicaorganica.org To synthesize 7-methylquinoline, m-toluidine would be the appropriate aromatic amine precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring. A notable aspect of using m-substituted anilines like m-toluidine is the potential formation of both 5- and 7-substituted quinoline isomers.
The Doebner-Von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govasianpubs.org This method also employs an aniline derivative and an acid catalyst. The reaction mechanism is believed to involve the in-situ formation of an α,β-unsaturated carbonyl compound if not provided directly.
A study on the Skraup synthesis using m-toluidine and glycerol reported the formation of a mixture of 7-methylquinoline and 5-methylquinoline. synarchive.com
Alternative Cyclization Reactions to Form the Quinoline Nucleus
Other notable methods for constructing the quinoline core include the Combes and the Conrad-Limpach-Knorr syntheses.
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For a 7-methylquinoline, m-toluidine would react with a suitable β-diketone. The reaction forms a Schiff base intermediate which then undergoes an intramolecular electrophilic cyclization. wikipedia.org
The Conrad-Limpach synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with a β-ketoester. synarchive.comwikipedia.org The reaction of m-toluidine with a β-ketoester, such as ethyl acetoacetate, would be a viable route to 4-hydroxy-7-methyl-2-methylquinoline. The reaction conditions, particularly temperature, can influence the final product, with lower temperatures favoring the formation of a β-aminoacrylate, which upon heating, cyclizes to the 4-quinolone. wikipedia.org
The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org
Synthesis of this compound from Substituted Anilines and Carbonyl Compounds
A common and efficient route to this compound involves a multi-step process starting from a substituted aniline. This pathway typically involves the initial synthesis of 4-hydroxy-7-methylquinoline, followed by a chlorination step.
One established method for the synthesis of the precursor, 4-hydroxy-7-methylquinoline, involves the reaction of m-toluidine. A patent describes the preparation of 4-hydroxy-7-methylquinoline, which melts at approximately 233°C. wikipedia.org
The crucial subsequent step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 4-hydroxy-7-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a standard procedure for the synthesis of 4-chloroquinolines from their 4-hydroxy counterparts. For instance, the synthesis of 4,7-dichloro-8-methylquinoline involves heating 7-chloro-4-hydroxy-8-methylquinoline with phosphorus oxychloride. datapdf.com Similarly, 4-chloro-6-methoxy-2-methylquinoline is prepared by heating the corresponding 4-hydroxy derivative with POCl₃. asianpubs.orgchemicalbook.com
The general procedure involves refluxing the 4-hydroxyquinoline derivative with an excess of phosphorus oxychloride, followed by careful workup to isolate the 4-chloroquinoline (B167314) product.
Advanced Synthetic Strategies for 4-Chloroquinolines
To overcome some of the limitations of conventional methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed.
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. rsc.org
The application of microwave irradiation to quinoline synthesis has been well-documented. For instance, the Gould-Jacobs reaction can be accelerated under microwave conditions, improving yields and shortening reaction times for the synthesis of 4-hydroxyquinolines. ablelab.euresearchgate.net One study demonstrated that heating an aniline with diethyl ethoxymethylenemalonate in a microwave synthesizer at high temperatures (250-300°C) for a short duration (5-10 minutes) can produce the corresponding 4-hydroxyquinoline derivative. ablelab.eu
Metal-Catalyzed Cyclizations and Annulations
A notable method for the synthesis of 4-chloroquinolines involves a palladium-catalyzed intramolecular chloroimination of a triple bond. This reaction is initiated by the oxidative addition of an imidoyl chloride C-Cl bond to a Pd(0) species, which is then followed by chloropalladation and reductive elimination to yield the final quinoline product. Specifically, the reaction of N-(2-ethynylphenyl)-2,2,2-trifluoroethanimidoyl chloride can be used to produce 4-chloro-2-polyfluoroalkylquinolines. The process proceeds under mild conditions and provides high yields of the desired quinoline derivatives. The choice of ligand is crucial, with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) showing superior results compared to monodentate ligands.
One-Pot Reaction Sequences for 4-Chloroquinoline Formation
One-pot syntheses provide an efficient route to 4-chloroquinolines by minimizing the number of separate reaction and purification steps. A significant one-pot method is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. In this transformation, trimethylsilyl chloride (TMSCl) acts as both a promoter and a source of the chloro group. This reaction is characterized by its operational simplicity and the ability to produce 4-chloroquinolines in moderate to excellent yields across a range of substrates.
Another powerful one-pot approach is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from the corresponding acetanilides. bohrium.comchemijournal.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting 2-chloro-3-formylquinoline can be a precursor to other quinoline derivatives. For instance, the reaction of m-methylacetanilide with the Vilsmeier reagent yields 2-chloro-3-formyl-7-methylquinoline. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenation at C-4
The conversion of a hydroxyl or oxo group at the C-4 position of a quinoline ring to a chloro group is a common and critical step in the synthesis of 4-chloroquinolines. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) type mechanism using various chlorinating agents.
Phosphorus oxychloride (POCl₃) is widely used for this purpose. For example, 4-hydroxy-2-methylquinoline can be converted to 4-chloro-2-methylquinoline (B1666326) by heating with POCl₃. Similarly, 4-hydroxy-6,7-dimethoxyquinoline is chlorinated using POCl₃ to afford 4-chloro-6,7-dimethoxyquinoline. The general procedure involves heating the 4-hydroxyquinoline derivative with an excess of POCl₃, followed by careful quenching with ice water and neutralization.
Other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of DMF can also be employed for the chlorination of quinazolinone systems, which is analogous to the quinolinone system.
| Starting Material | Chlorinating Agent | Product | Reference |
| 4-hydroxy-2-methylquinoline | POCl₃ | 4-chloro-2-methylquinoline | |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-chloro-6,7-dimethoxyquinoline | |
| 7-fluoro-6-nitro-4-hydroxy quinazoline | SOCl₂ | 4-chloro-7-fluoro-6-nitro quinazoline | chemicalbook.com |
Synthesis of Specific Precursors and Intermediates for this compound Derivatives
Preparation of 4-Chloro-8-methylquinolin-2(1H)-one Derivatives
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one is a multi-step process that begins with the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one. This initial step is carried out using a mixture of phosphorus oxychloride and phosphorus pentachloride, which results in the formation of 2,4-dichloro-8-methylquinoline.
Subsequent acid hydrolysis of the 2,4-dichloro-8-methylquinoline intermediate selectively replaces the chloro group at the 2-position with a hydroxyl group, yielding the desired 4-chloro-8-methylquinolin-2(1H)-one. This hydrolysis is typically performed by refluxing the dichloro compound in dilute dichloroacetic acid.
| Step | Starting Material | Reagents | Product |
| 1 | 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-dichloro-8-methylquinoline |
| 2 | 2,4-dichloro-8-methylquinoline | Dilute dichloroacetic acid, H₂O | 4-chloro-8-methylquinolin-2(1H)-one |
Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline Analogues
The synthesis of 2-chloro-3-(chloromethyl)-7-methylquinoline can be approached from 2-chloro-3-formyl-7-methylquinoline, which is accessible via the Vilsmeier-Haack reaction on m-methylacetanilide. researchgate.net The formyl group at the 3-position can then be reduced to a hydroxymethyl group. This reduction can be accomplished using a suitable reducing agent such as sodium borohydride.
The resulting 2-chloro-3-(hydroxymethyl)-7-methylquinoline can then be converted to the desired 2-chloro-3-(chloromethyl)-7-methylquinoline. This is a standard conversion of an alcohol to a chloride, which can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | m-methylacetanilide | POCl₃, DMF | 2-chloro-3-formyl-7-methylquinoline |
| 2 | 2-chloro-3-formyl-7-methylquinoline | NaBH₄ | 2-chloro-3-(hydroxymethyl)-7-methylquinoline |
| 3 | 2-chloro-3-(hydroxymethyl)-7-methylquinoline | SOCl₂ or POCl₃ | 2-chloro-3-(chloromethyl)-7-methylquinoline |
Reactivity and Derivatization of 4 Chloro 7 Methylquinoline
Nucleophilic Substitution Reactions at C-4 of the Quinoline (B57606) Ring
The most common and synthetically useful reactions involving 4-chloro-7-methylquinoline are nucleophilic substitutions at the C-4 carbon. The general mechanism involves the attack of a nucleophile on the electron-deficient C-4 carbon, followed by the departure of the chloride ion as the leaving group. nih.gov This pathway is facilitated by the ability of the heterocyclic ring to stabilize the intermediate negative charge. masterorganicchemistry.com
The displacement of the 4-chloro substituent by various amino groups is a cornerstone in the synthesis of 4-aminoquinoline (B48711) derivatives, a class of compounds with significant applications in medicinal chemistry. nih.govnih.govdoaj.org
This compound readily reacts with a wide array of primary and secondary amines to yield the corresponding 4-amino-7-methylquinolines. These reactions are typically carried out by heating the chloroquinoline with an excess of the desired amine. nih.gov The reaction can be performed neat (without a solvent) or in a high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.org For instance, the synthesis of various N-substituted 4-aminoquinolines has been achieved by heating the corresponding 4-chloro-7-substituted-quinoline with mono- or dialkylamines at temperatures ranging from 120–130 °C for several hours. nih.gov Similarly, N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine is synthesized by refluxing 4,7-dichloroquinoline (B193633) in 1,3-diaminopropane. nih.gov These methods are generally effective for producing a library of diverse 4-aminoquinoline compounds. nih.gov
Table 1: Examples of Amination Reactions with 4-Chloroquinolines This table is illustrative of general conditions used for amination reactions on the 4-chloroquinoline (B167314) scaffold.
| Reactant | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Substituted-4-chloro-quinoline | Butyl amine | Neat, 120-130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | - | nih.gov |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat, reflux, 4 h | N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine | - | nih.gov |
| 4-Chloro-2-methylquinoline (B1666326) | Various amines | TsOH, 120 °C, 1 h, Microwave | 4-Substituted amino-2-methylquinolines | 55-89% | researchgate.net |
| 4,7-Dichloroquinoline | Alkylamines (primary/secondary) | DMSO, 140-180 °C, 20-30 min, Microwave | 4-Amino-7-chloroquinolines | 80-95% | frontiersin.org |
The rate and efficiency of nucleophilic aromatic substitution are significantly influenced by the nature and position of substituents on the quinoline ring. acs.orgresearchgate.net In nucleophilic aromatic substitution, electron-withdrawing groups (EWGs) on the aromatic ring enhance the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex), while electron-donating groups (EDGs) have the opposite effect. masterorganicchemistry.com
The methyl group at the 7-position of this compound is a weak electron-donating group. Consequently, it is expected to slightly decrease the reactivity of the C-4 position towards nucleophilic attack compared to unsubstituted 4-chloroquinoline or a derivative bearing an electron-withdrawing group at the same position. However, this deactivating effect is generally modest and can be overcome by adjusting reaction conditions, such as increasing the temperature or using a catalyst. frontiersin.org
To improve reaction times and yields, various catalytic methods have been employed for the amination of 4-chloroquinolines. nih.gov
Acid Catalysis : The use of an acid catalyst, such as p-toluenesulfonic acid (TsOH), has been shown to be effective. For example, the reaction of 4-chloro-2-methylquinoline with various amines is efficiently catalyzed by TsOH under microwave irradiation, leading to high yields in a short time. researchgate.net Acid catalysis likely proceeds by protonation of the quinoline nitrogen, which increases the electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack. researchgate.net
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. frontiersin.org Amination of 4,7-dichloroquinoline with a variety of amines in DMSO at 140-180°C under microwave conditions resulted in good to excellent yields (80-95%) in just 20-30 minutes. frontiersin.org This method offers significant advantages in terms of reduced reaction times and increased efficiency over conventional heating. researchgate.net
Metal Catalysis : Copper-catalyzed amination represents another important strategy. For instance, the synthesis of primary aminoquinolines can be achieved from iodoquinolines in the presence of copper(I) iodide. researchgate.net Palladium-catalyzed reactions have also been developed for the synthesis of 4-aminoquinolines. nih.gov
The chlorine atom at the C-4 position can also be displaced by sulfur nucleophiles, such as thiols, to form 4-thioquinoline ethers. These reactions typically involve the deprotonation of the thiol by a base, like sodium ethoxide, to generate a more potent thiolate anion nucleophile. mdpi.com
Studies on the related compound 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that it reacts with thiols like ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide in refluxing ethanol (B145695). mdpi.com This reaction yields the corresponding 4-alkyl(or phenyl)thio derivatives. It is expected that this compound would undergo analogous reactions with various thiols to produce a range of 4-(alkylthio)-7-methylquinolines and 4-(arylthio)-7-methylquinolines. The phenylazo group has been shown to activate ortho chlorine atoms towards nucleophilic aromatic substitution with thiolate anions, indicating the general utility of this reaction type. vanderbilt.edu
Hydrazination : this compound is expected to react with hydrazine (B178648) hydrate, likely in a solvent such as ethanol or dimethylformamide (DMF), to yield 4-hydrazino-7-methylquinoline. This transformation is well-documented for analogous structures. For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue are readily converted to their respective 4-hydrazino derivatives upon treatment with hydrazine. mdpi.comresearchgate.net Furthermore, the synthesis of 7-chloro-4-hydrazinoquinoline (B1583878) from 4,7-dichloroquinoline is a known procedure, often serving as a precursor for more complex hydrazone derivatives. nih.gov
Azidation : The introduction of an azide (B81097) group at the C-4 position is readily achieved by reacting this compound with an azide salt, typically sodium azide (NaN₃). researchgate.net The reaction is usually carried out in a polar aprotic solvent like DMF at elevated temperatures. nih.gov This nucleophilic substitution has been successfully applied to various chloroquinolines. For instance, refluxing 2,4-dichloro-6-methylquinoline (B10657) with sodium azide in DMF yields 4-azido-2-chloro-6-methylquinoline. nih.gov Similarly, 4-azido-8-methylquinolin-2(1H)-thione was prepared from the corresponding 4-chloro derivative and sodium azide. mdpi.com These examples strongly indicate that this compound will react similarly to form 4-azido-7-methylquinoline. researchgate.netresearchgate.net
Table 2: Summary of Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Typical Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amination | Primary/Secondary Amines | Amine (excess), heat (neat or in DMSO) | 4-Amino-7-methylquinoline | nih.govfrontiersin.org |
| Thiolation | Thiols (R-SH) | R-SH, NaOEt, EtOH, reflux | 4-(Alkyl/Arylthio)-7-methylquinoline | mdpi.comvanderbilt.edu |
| Hydrazination | Hydrazine | H₂NNH₂·H₂O, EtOH or DMF, heat | 4-Hydrazino-7-methylquinoline | mdpi.comresearchgate.netnih.gov |
| Azidation | Azide ion | NaN₃, DMF, reflux | 4-Azido-7-methylquinoline | mdpi.comresearchgate.netnih.gov |
Reactions with Other Nucleophiles (e.g., Triazoles)
The electron-deficient nature of the quinoline ring, amplified by the presence of the nitrogen atom, renders the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloro group by various nucleophiles. A prominent example involves the synthesis of triazole-containing quinoline derivatives, which are of significant interest in medicinal chemistry.
The introduction of a triazole moiety at the C-4 position is often achieved through a two-step process. Initially, this compound is treated with sodium azide (NaN3) to yield the corresponding 4-azido-7-methylquinoline. This intermediate then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with a terminal alkyne to furnish the 1,2,3-triazole ring. While specific studies on this compound are not abundant, the reactivity can be inferred from similar transformations with 4,7-dichloroquinoline. For instance, 4,7-dichloroquinoline readily reacts with sodium azide in anhydrous DMF at 65 °C. mdpi.commdpi.com The resulting 4-azido-7-chloroquinoline is then coupled with various alkynes in the presence of a copper(I) catalyst, such as a mixture of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the desired triazole derivatives. mdpi.commdpi.com
Direct nucleophilic substitution with pre-formed triazole rings is also possible, though less commonly reported for the synthesis of 1,2,3-triazoles. However, studies on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) have shown that such substitutions can be influenced by reaction conditions, including the presence of acid or base catalysts. researchgate.net
Beyond triazoles, the C-4 chloro group can be displaced by a variety of other nitrogen, oxygen, and sulfur nucleophiles. Reactions with amines, for instance, are well-documented for substituted 4-chloroquinolines and proceed by heating the chloroquinoline with the desired amine, sometimes in the presence of a base. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions at C-4 of Chloroquinolines
| Starting Material | Nucleophile/Reagents | Product | Reaction Conditions | Reference(s) |
| 4,7-Dichloroquinoline | 1. NaN3 2. Alkyne derivative, CuSO4, Sodium Ascorbate | 4-(1,2,3-Triazol-1-yl)-7-chloroquinoline derivative | 1. DMF, 65 °C 2. tBuOH/water, 65 °C | mdpi.comresearchgate.net |
| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-Triazol-1-yl)quinolines | Varied (neutral, acidic, basic) | researchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Ethanol, reflux | mdpi.com |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 120-130 °C | nih.gov |
Modifications at the Methyl Group (C-7)
The methyl group at the C-7 position of the quinoline scaffold, while generally less reactive than the C-4 chloro substituent, provides an additional site for structural diversification.
The C-7 methyl group can undergo oxidation to introduce oxygen-containing functionalities. For instance, the oxidation of a methyl group on a related quinoline derivative to a formyl group has been achieved using selenium dioxide (SeO2) under reflux conditions. rsc.org This transformation opens the door to further derivatization of the resulting aldehyde, for example, through reductive amination or condensation reactions.
Direct halogenation of the methyl group offers another route for functionalization. While specific protocols for this compound are not detailed in the provided search results, benzylic halogenation reactions are a common strategy for activating methyl groups on aromatic rings for subsequent nucleophilic substitution.
The introduction of heterocyclic moieties at the C-7 position can be accomplished through the functionalization of the methyl group as an intermediate step. For example, once the methyl group is converted into a reactive handle such as a halomethyl group, it can be subjected to nucleophilic substitution by a heterocyclic amine or thiol to forge a new carbon-heteroatom bond.
Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a suitable leaving group is present at the C-7 position. While the starting material is this compound, strategies involving the conversion of the methyl group to a more reactive functional group could enable such couplings.
Reactions Involving the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity can be harnessed to modify the electronic properties of the quinoline ring and to introduce new functional groups.
A common reaction involving the quinoline nitrogen is N-oxidation. Treatment of a quinoline derivative with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide, can lead to the formation of the corresponding quinoline N-oxide. mdpi.com For example, 4,7-dichloroquinoline has been successfully oxidized to its N-oxide using m-CPBA in chloroform (B151607) at room temperature. mdpi.com This transformation is significant as the N-oxide can act as a directing group for the regioselective functionalization of the quinoline ring, particularly at the C-2 and C-8 positions. mdpi.com
The quinoline nitrogen can also undergo quaternization through reaction with alkyl halides, leading to the formation of quinolinium salts. This modification introduces a positive charge into the molecule, which can significantly alter its physical and biological properties.
Table 2: Example of a Reaction at the Quinoline Nitrogen
| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference(s) |
| 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline 1-oxide | CHCl3, room temperature | mdpi.com |
Strategies for introducing additional substituents to the this compound scaffold
Beyond the primary reaction sites, various strategies can be employed to introduce additional substituents onto the this compound framework, further expanding its chemical diversity.
Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. The chloro group at the C-4 position can serve as a handle for Suzuki-Miyaura cross-coupling reactions with aryl- or vinylboronic acids, allowing for the formation of new carbon-carbon bonds. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can be used to introduce alkynyl substituents at this position. The general catalytic cycle for these reactions involves the oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Furthermore, direct C-H functionalization offers an increasingly important avenue for the introduction of new substituents. While the electron-deficient nature of the quinoline ring generally disfavors electrophilic aromatic substitution, certain positions can be activated for functionalization. For instance, metal-free halogenation of 8-substituted quinolines has been shown to occur selectively at the C-5 position under mild conditions using N-halosuccinimides. rsc.orgrsc.org It is conceivable that similar strategies could be developed for the this compound scaffold, potentially enabling the introduction of additional halogen atoms that could then be used in subsequent cross-coupling reactions. Nitration of 7-methylquinoline (B44030) has also been shown to selectively occur at the 8-position, providing another handle for further derivatization. brieflands.com
Table 3: Potential Strategies for Further Substitution
| Reaction Type | Position(s) | Reagents/Catalysts | Potential Product | Reference(s) for General Method |
| Suzuki-Miyaura Coupling | C-4 | Arylboronic acid, Pd catalyst, Base | 4-Aryl-7-methylquinoline | researchgate.netnih.gov |
| Sonogashira Coupling | C-4 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-7-methylquinoline | |
| Halogenation (C-H) | C-5, C-8 | N-Halosuccinimides or other halogenating agents | Halogen-substituted this compound | rsc.orgrsc.org |
| Nitration (C-H) | C-8 | Fuming HNO3, H2SO4 | 4-Chloro-7-methyl-8-nitroquinoline | brieflands.com |
Medicinal Chemistry and Biological Activity Studies of 4 Chloro 7 Methylquinoline Derivatives
Antimalarial Activity
The quinoline (B57606) ring system is a cornerstone in the development of antimalarial drugs. The introduction of a chlorine atom at the 4-position and a methyl group at the 7-position of the quinoline nucleus has been a critical strategy in the design of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies of 4-Aminoquinolines and Resistance Mechanisms
The antimalarial efficacy of 4-aminoquinolines, such as chloroquine (B1663885), is intrinsically linked to their chemical structure. An essential feature for potent antimalarial activity is the presence of an electron-withdrawing group at the 7-position of the quinoline ring. youtube.com The 7-chloro substituent is considered optimal for this activity. youtube.com Modifications to the alkylamino side chain at the 4-position also significantly influence the drug's effectiveness. For instance, the length and nature of the carbon linker in the side chain can impact potency. esr.ie
Resistance to 4-aminoquinoline (B48711) drugs in Plasmodium falciparum is a major public health concern. The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. nih.gov These mutations lead to the efflux of the drug from its site of action, the acidic digestive vacuole, thereby reducing its concentration and efficacy. nih.govnih.gov Another transporter, the P. falciparum multidrug resistance 1 (PfMDR1) transporter, can also modulate the susceptibility of the parasite to these drugs. nih.gov
Development of Novel 4-Chloro-7-methylquinoline Antimalarial Analogs
In response to widespread drug resistance, research has focused on developing novel 4-aminoquinoline analogs that can overcome these resistance mechanisms. One approach involves creating hybrid molecules. For example, hybrid compounds incorporating the 7-chloroquinoline (B30040) moiety with other pharmacophores, such as 1,2,3-triazoles and arylsulfonamides, have been synthesized and evaluated. mdpi.comnih.gov
Several novel 4-aminoquinoline derivatives have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, compounds TDR 58845 and TDR 58846 showed potent in vitro activity with 50% inhibitory concentrations (IC50s) ranging from 5.52 to 89.8 nM against various parasite clones and isolates, including multidrug-resistant strains. nih.gov Another promising derivative, MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, has also shown excellent in vitro activity against drug-resistant parasites. mdpi.com The development of "reversed chloroquines" (RCQs), which link the 7-chloroquinoline core to a resistance-reversing moiety, represents another innovative strategy. A prototype RCQ demonstrated effectiveness in the low nanomolar range against both sensitive and resistant strains. nih.gov
| Compound | Description | In Vitro Activity (IC50) | Activity against Resistant Strains |
|---|---|---|---|
| TDR 58845 | N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | 5.52 - 89.8 nM | Active against CQ-resistant W2 clone and multidrug-resistant isolates |
| TDR 58846 | N1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamine | 5.52 - 89.8 nM | Active against CQ-resistant W2 clone and multidrug-resistant isolates |
| MG3 | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Excellent activity | Active against P. falciparum drug-resistant parasites |
| RCQ Prototype | N′-(7-chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine | Low nM concentrations | Effective against both CQ-sensitive and CQ-resistant strains |
| Compound 56 | Hybrid 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline with an aldehyde group | 1.4 µM | Active against P. falciparum W2 CQR clone |
Mechanisms of Action in Plasmodium Species (e.g., Inhibition of Hemozoin Biocrystallization)
The primary mechanism of action for 4-aminoquinoline antimalarials involves the disruption of heme detoxification in the parasite. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. esr.ienih.gov To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. nih.govnih.gov
4-aminoquinolines accumulate in the parasite's digestive vacuole and interfere with this detoxification process. nih.gov They are thought to inhibit hemozoin formation by capping the growing hemozoin crystals, which prevents further heme deposition. taylorandfrancis.comhelmholtz-berlin.de This leads to the accumulation of toxic free heme, which generates oxidative stress and ultimately leads to parasite death. taylorandfrancis.com The ability of these compounds to inhibit β-hematin (synthetic hemozoin) formation is a key indicator of their antimalarial activity. mdpi.com
Evaluation Against Drug-Resistant Plasmodium Strains
A critical aspect of developing new antimalarial drugs is their efficacy against resistant parasite strains. Numerous studies have evaluated novel this compound derivatives against chloroquine-resistant P. falciparum. For example, 7-iodo- and 7-bromo-4-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains, with IC50 values in the range of 3-12 nM. nih.gov In contrast, 7-fluoro- and 7-trifluoromethyl-AQs were less active against resistant strains. nih.gov
Hybrid compounds have also shown promise. A series of N-(2-((7-chloroquinolin-4-yl)amino)alkyl)benzenesulfonamides were tested against the W2 chloroquine-resistant strain of P. falciparum, with some compounds exhibiting significant activity. mdpi.com Similarly, a class of hybrid molecules termed 'reversed chloroquines' were designed specifically to overcome resistance, with a prototype molecule showing low nanomolar efficacy against a chloroquine-resistant strain. nih.gov
Anticancer Activity
Beyond their antimalarial properties, derivatives of the 4-chloroquinoline (B167314) scaffold have been investigated for their potential as anticancer agents.
Cytotoxic Potential of 4-Chloroquinoline Hydrazone Derivatives Against Various Cancer Cell Lines
Hydrazone derivatives of 7-chloroquinoline have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. nih.gov In one study, a series of quinoline-based dihydrazone derivatives were synthesized and evaluated for their antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines. rsc.org All tested compounds showed significant activity, with IC50 values ranging from 7.01 to 34.32 μM, while exhibiting low toxicity to normal human liver cells. rsc.org
Notably, compounds 3b and 3c from this series displayed potent cytotoxic activity against MCF-7 cells with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org Further investigation revealed that these compounds could induce apoptosis in MCF-7 cells in a dose-dependent manner. rsc.org Another study on 7-chloroquinolinehydrazones demonstrated submicromolar GI50 values across a large panel of cell lines from nine different tumor types, including leukemia, lung cancer, colon cancer, and breast cancer. nih.gov
| Compound Series | Tested Cancer Cell Lines | Activity Range (IC50/GI50) | Notable Findings |
|---|---|---|---|
| Quinoline-based dihydrazones (3a-3d) | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 µM | Compounds 3b and 3c were particularly potent against MCF-7 cells, inducing apoptosis. |
| 7-Chloroquinolinehydrazones | NCI-60 panel (leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer) | Submicromolar GI50 values | Broad spectrum of activity across nine tumor types. |
Role of Substituents in Anticancer Activity
The anticancer potency of the 7-chloroquinoline scaffold is significantly influenced by the nature and position of its substituents. A variety of derivatives have been synthesized and evaluated, revealing key structure-activity relationships. For instance, the introduction of a fluoro group at the 7-position, replacing the chloro group, has been shown to increase cytotoxicity against certain cancer cell lines like MDA-MB-468. nih.gov Conversely, substituting the chloro group with trifluoromethyl or methoxy groups tended to decrease cytotoxic effects in the same cell line. nih.gov
In a study involving 7-chloro-(4-thioalkylquinoline) derivatives, it was observed that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against cancer cell lines compared to their sulfanyl and sulfinyl counterparts. mdpi.comnih.gov The linkage of the 7-chloroquinoline core to other heterocyclic systems, such as pyrazoline, has also yielded compounds with significant cytostatic activity. Specific substitutions on the pyrazoline ring, particularly with groups like 4-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl, have resulted in hybrid molecules with potent growth inhibitory effects on a wide range of human cancer cell lines, with GI50 values in the sub-micromolar range. mdpi.com
Furthermore, the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids has shown that the type of linker between the two moieties and the substituents on the benzimidazole ring are crucial for antiproliferative activity. mdpi.com Compounds with an unsubstituted benzimidazole ring demonstrated strong cytotoxic activity against leukemia and lymphoma cells. mdpi.com The addition of chalcone fragments to the quinoline scaffold has also been explored, with specific derivatives showing excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells. nih.gov
Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives
| Compound Type | Cell Line | Activity (GI50/IC50) | Reference |
|---|---|---|---|
| 7-fluoro-4-aminoquinoline derivative | MDA-MB-468 | Increased cytotoxicity vs chloro derivative | nih.gov |
| 7-methoxy-4-aminoquinoline derivative | MCF-7 | 12.90 µM | nih.gov |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | arabjchem.org |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | HCT116, CCRF-CEM, K562 | High selectivity and cytotoxicity | mdpi.com |
| Quinoline-Chalcone derivative (12e) | MGC-803 | 1.38 µM | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Leukemia/Lymphoma cells | 0.4 - 8 µM | mdpi.com |
| 7-chloro-4-aminoquinoline-pyrazoline hybrid (36) | Various cancer cell lines | 0.05 - 0.95 µM | mdpi.com |
Mechanisms of Antitumoral Action (e.g., Apoptosis Induction)
Derivatives of 7-chloroquinoline exert their anticancer effects through various mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that at higher concentrations, these compounds can cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and ultimately induce apoptosis in cancer cells. mdpi.comnih.gov
Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been found to disrupt the mitochondrial membrane potential in HuT78 lymphoma cells, a key event in the intrinsic pathway of apoptosis. mdpi.com The loss of mitochondrial integrity leads to the release of pro-apoptotic factors, triggering the cascade of events that result in cell death.
Research on quinoline-chalcone derivatives has also pointed towards apoptosis as a mechanism of action. nih.gov One particular compound was able to arrest the cell cycle at the G2/M phase, depolarize mitochondria, and induce the generation of reactive oxygen species (ROS) in K562 leukemia cells. nih.gov The overproduction of ROS can cause significant cellular damage and is a common trigger for apoptosis. Furthermore, the established antimalarial drug chloroquine, which features the 7-chloroquinoline core, is known to induce apoptosis in many human cancer cells, often by interfering with lysosomal function and autophagy. mdpi.comresearchgate.net
Antimicrobial Activity
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
The 7-chloroquinoline scaffold is a component of various derivatives exhibiting a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain 7-chloroquinoline derivatives have shown good activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net
In one study, synthesized 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde demonstrated notable activity against E. coli, with inhibition zones of 11.00 mm and 12.00 mm, respectively. researchgate.net Another derivative, 2,7-dichloroquinoline-3-carbonitrile, was effective against both S. aureus and Pseudomonas aeruginosa (Gram-negative). researchgate.net
Quinoline-based hydroxyimidazolium hybrids have also been investigated for their antibacterial properties. One such hybrid showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Another hybrid in the same series also demonstrated significant inhibition against S. aureus with a MIC of 20 µg/mL. nih.gov While many derivatives showed strong results against Gram-positive bacteria, their efficacy against Gram-negative strains was often more limited. nih.gov
Table 2: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives
| Compound | Bacterial Strain | Activity (Inhibition Zone / MIC) | Reference |
|---|---|---|---|
| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 mm | researchgate.net |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 mm | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 mm | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 mm | researchgate.net |
| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 µg/mL | nih.gov |
Antifungal Properties
Derivatives of 7-chloroquinoline have been evaluated for their potential as antifungal agents against various pathogenic fungi. mdpi.com A study of fifteen 7-chloro-4-arylhydrazonequinolines tested their in vitro activity against eight oral fungi, including several Candida species. researchgate.netnih.gov Two compounds from this series, particularly one with a 2-fluoro substitution on the aryl ring, exhibited significant antifungal activity, with MIC values of 25 µg/mL and Minimum Fungicidal Concentration (MFC) values of 50 µg/mL against Candida glabrata. researchgate.net These activities were comparable to the standard antifungal drug fluconazole. researchgate.netnih.gov
Hybrid molecules incorporating both the 7-chloro-4-aminoquinoline structure and a 2-pyrazoline fragment have also demonstrated notable antifungal activity. mdpi.com When tested against Candida albicans and Cryptococcus neoformans, these compounds showed that C. neoformans was generally more sensitive. mdpi.com One of the most active compounds in this series was identified as a promising anti-cryptococcal candidate. mdpi.com Additionally, quinoline-based hydroxyimidazolium hybrids have shown remarkable activity against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL. nih.gov
Antiviral Activity (e.g., HIV Reverse Transcriptase Inhibition)
The quinoline scaffold is a key component in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). Research has focused on designing quinoline derivatives that can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase (RT) enzyme, inhibiting its function and thus preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.govmdpi.com
Molecular docking studies have shown that certain quinoline derivatives can effectively interact with key amino acid residues in the allosteric pocket of HIV-RT, such as Lys101, Lys103, and Tyr188. nih.gov One study identified a thiophene-2-sulfonamide derivative of quinoline that exhibited prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov While direct studies on this compound are limited in this context, the broader class of quinoline derivatives continues to be a promising area for the discovery of novel HIV inhibitors. nih.gov
Antitubercular and Antiparasitic Applications
The 7-chloroquinoline core is a well-established pharmacophore in antiparasitic drug discovery, most famously represented by the antimalarial drug chloroquine. mdpi.com Beyond malaria, derivatives have shown promise against other parasites. A study on 7-chloro-4-quinolinylhydrazone derivatives investigated their activity against Leishmania amazonensis, the causative agent of leishmaniasis. nih.gov Several compounds were active against both the promastigote and intracellular amastigote forms of the parasite, with IC50 values as low as 8.1 µM against the amastigotes. nih.gov The mechanism appears to involve the induction of mitochondrial dysfunction in the parasite. nih.gov
In the realm of antitubercular agents, 7-chloroquinoline derivatives have also demonstrated significant potential. A series of twenty-one 7-chloro-4-quinolinylhydrazones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Three of these compounds exhibited a potent Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL, which is comparable to first-line anti-TB drugs like ethambutol (3.12 µg/mL). nih.govresearchgate.net Furthermore, quinoline-based hydroxyimidazolium hybrids were also tested against M. tuberculosis H37Rv, with the most potent compounds showing MIC values of 10 and 20 µg/mL. nih.gov
Table 3: Antitubercular and Antiparasitic Activity
| Compound Type | Target Organism | Activity (MIC / IC50) | Reference |
|---|---|---|---|
| 7-chloro-4-quinolinylhydrazone (2a) | Leishmania amazonensis (amastigote) | 8.1 µM | nih.gov |
| 7-chloro-4-quinolinylhydrazone (2c) | Leishmania amazonensis (amastigote) | 15.6 µM | nih.gov |
| 7-chloro-4-quinolinylhydrazones (3f, 3i, 3o) | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL | nih.govresearchgate.net |
| Quinoline-hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7a) | Mycobacterium tuberculosis H37Rv | 20 µg/mL | nih.gov |
Other Pharmacological Activities
The versatile scaffold of this compound has served as a foundation for the development of a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities. Beyond the more extensively studied applications, research has uncovered potential therapeutic uses in inflammation, pain management, seizure disorders, and even industrial applications such as corrosion inhibition. This section delves into these other significant pharmacological activities, exploring the anti-inflammatory, analgesic, and anticonvulsant properties of various this compound derivatives, as well as their role as corrosion inhibitors.
Derivatives of the 7-chloroquinoline scaffold have demonstrated notable potential in the management of inflammation and pain. These compounds often target key inflammatory mediators.
One area of research has focused on 7-chloro-4-(piperazin-1-yl)quinoline derivatives. A specific derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, has shown significant anti-inflammatory effects. This compound was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein and genes. Furthermore, it suppressed the gene expression of several pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). In animal models, this derivative significantly reduced carrageenan-induced paw edema, with observed inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours post-carrageenan administration, respectively. This effect was accompanied by a notable decrease in serum levels of NO and COX-2.
Another noteworthy derivative is 4-phenylselenyl-7-chloroquinoline (4-PSQ). nih.gov This compound has exhibited both antinociceptive and anti-inflammatory properties. In studies using mice, 4-PSQ reduced abdominal writhing induced by acetic acid and increased the latency time in the hot-plate test. nih.gov It was also effective in inhibiting both the early and late phases of nociception and reducing paw edema in the formalin test. nih.gov The anti-inflammatory action of 4-PSQ was further demonstrated by its ability to decrease edema formation, myeloperoxidase activity, and the levels of reactive species induced by croton oil in ear tissue. nih.gov
Additionally, research into 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, a derivative of a structurally similar quinoline, has shown anti-inflammatory activity comparable to indomethacin in the carrageenan-induced rat paw edema test.
Table 1: Anti-inflammatory and Analgesic Activity of Selected 7-Chloroquinoline Derivatives
| Derivative | Model/Test | Key Findings |
| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema in mice | 34%, 50%, and 64% inhibition of edema at 1, 2, and 3 hours, respectively. |
| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Acetic acid-induced writhing in mice | Significant reduction in abdominal writhing. |
| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Formalin test in mice | Inhibition of both early and late phases of nociception and reduced paw edema. |
| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to indomethacin. |
The quinoline nucleus is a structural component of various compounds with central nervous system activity, and research has extended to the investigation of its derivatives for anticonvulsant properties.
While direct studies on this compound derivatives are limited, research on broader quinoline derivatives provides insight into their potential as anticonvulsants. For instance, a series of 8-substituted quinoline derivatives have been synthesized and evaluated for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.govjst.go.jpresearchgate.net Within this series, compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed notable anticonvulsant effects. nih.govjst.go.jpresearchgate.net Specifically, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. nih.govjst.go.jpresearchgate.net Other derivatives, such as 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline, also demonstrated significant anticonvulsant activities. nih.govjst.go.jpresearchgate.net
Furthermore, the investigation of 7-chloroquinolinehydrazones has revealed their potential as anticonvulsant agents. nih.gov Hydrazone derivatives, in general, are a class of compounds that have been explored for their diverse biological activities, including effects on the central nervous system. researchgate.netsemanticscholar.org The incorporation of the 7-chloroquinoline scaffold into hydrazone structures presents a promising avenue for the development of novel anticonvulsants.
Another area of related research involves 7-alkoxyl-4,5-dihydro- nih.govjst.go.jpresearchgate.nettriazolo[4,3-a]quinoline derivatives. nih.gov One of the most potent compounds in this series, 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govjst.go.jpresearchgate.nettriazolo[4,3-a]quinoline, exhibited significant anticonvulsant activity in both the MES and subcutaneous pentylenetetrazol tests. nih.gov
Table 2: Anticonvulsant Activity of Selected Quinoline Derivatives
| Derivative Class/Compound | Test Model | Notable Activity |
| 8-Substituted quinolines | MES and scMet | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was a potent anticonvulsant. |
| 7-Chloroquinolinehydrazones | General anticonvulsant screening | Identified as a promising class of compounds for anticonvulsant activity. |
| 7-alkoxyl-4,5-dihydro- nih.govjst.go.jpresearchgate.nettriazolo[4,3-a]quinolines | MES and scMet | 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govjst.go.jpresearchgate.nettriazolo[4,3-a]quinoline was highly potent. |
Beyond their biological applications, derivatives of 7-chloroquinoline have been investigated for their potential in industrial settings, specifically as corrosion inhibitors. The presence of heteroatoms and aromatic rings in the quinoline structure allows these molecules to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
A study on molecular hybrids incorporating the 7-chloroquinoline core, alongside other scaffolds such as morpholine, 1,4-naphthoquinone, and 1,3,5-triazine, has demonstrated their effectiveness as corrosion inhibitors for AISI 316 stainless steel. The corrosion inhibition efficiency of these compounds was found to range from 67% to 86%. The most effective of the tested compounds was a naphthoquinone-containing derivative. The mechanism of action is believed to be the formation of a protective film on the steel surface. The ideal concentration for the top-performing inhibitor was 100 mg·L−1.
Table 3: Corrosion Inhibition Efficiency of Molecular Hybrids Containing a 7-Chloroquinoline Core
| Compound | Optimal Concentration | Inhibition Efficiency (%) |
| Naphthoquinone-containing derivative | 100 mg·L−1 | 86% |
| Other derivatives in the study | 30-50 mg·L−1 | 67% - 76% |
Computational and Chemoinformatic Approaches in Research on 4 Chloro 7 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-7-methylquinoline at an electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including precise bond lengths and angles. Such studies reveal the three-dimensional arrangement of atoms and the distribution of electron density within the molecule.
The reactivity of this compound can be explored by calculating various chemical descriptors. DFT allows for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. These sites correspond to the likely locations for nucleophilic and electrophilic attacks, respectively, offering critical information about how the molecule will interact with other chemical species. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology is standard for analyzing quinoline (B57606) derivatives. dergi-fytronix.comresearchgate.netdergipark.org.trnih.gov
Table 1: Key Parameters Obtainable from DFT Calculations for this compound
| Parameter | Description | Relevance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides foundational data on bond lengths and angles. |
| Electron Density | The probability of finding an electron at a particular point. | Helps in understanding chemical bonding and reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. researchgate.net For this compound, analysis of these orbitals would pinpoint the specific atoms contributing to electron donation and acceptance, which is vital for predicting its behavior in chemical reactions and biological interactions. dergipark.org.tr
Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance
| Parameter | Definition | Chemical Implication |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org
For a class of compounds including this compound, a QSAR model can be developed to predict their biological activity, such as antimalarial, anticancer, or antibacterial efficacy. asianpubs.orgnih.gov These models are built by correlating variations in the structural or physicochemical properties of the molecules with their observed biological responses. The goal is to create a statistically robust model that can accurately forecast the activity of new, unsynthesized compounds. This predictive capability is invaluable for prioritizing which derivatives of this compound should be synthesized and tested, thereby saving time and resources. nih.gov
The foundation of a QSAR model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure, such as its steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. For this compound, relevant descriptors would include:
Topological descriptors: Quantifying molecular branching and connectivity.
Electronic descriptors: Such as dipole moment and partial charges on atoms, influenced by the electron-withdrawing chlorine atom.
Steric descriptors: Like molecular volume and surface area, affected by the methyl group.
Hydrophobic descriptors: Such as the partition coefficient (log P), which measures lipophilicity.
By analyzing a series of related quinoline derivatives, a QSAR study can identify which of these descriptors have the most significant correlation with biological efficacy. asianpubs.org For instance, a model might reveal that increasing hydrophobicity at a certain position enhances activity, guiding the design of more potent analogs.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing how a molecule like this compound interacts with a biological target, typically a protein or enzyme. nih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, this process involves generating a 3D model of the molecule and placing it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the quinoline derivative and amino acid residues in the target's active site. researchgate.netmdpi.com
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. By simulating the complex in a realistic environment (e.g., in water), MD can confirm whether the binding pose predicted by docking is stable and can help refine the understanding of the binding interactions. These simulations are crucial for validating potential drug candidates before they proceed to experimental testing.
Ligand-Protein Interactions and Binding Affinity
The biological activity of a compound is fundamentally dictated by its ability to interact with specific protein targets. Computational methods, particularly molecular docking, are instrumental in elucidating these interactions for this compound and its analogs. Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score.
For instance, in studies involving derivatives of the closely related 4-chloroquinoline (B167314) scaffold, molecular docking has been employed to predict binding affinities for a range of protein targets. These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. In the case of this compound, the chlorine atom at the 4-position and the methyl group at the 7-position are expected to significantly influence its binding profile. The chlorine atom can participate in halogen bonding, while the methyl group can engage in hydrophobic interactions, both of which can enhance binding affinity and specificity for a particular target.
A hypothetical molecular docking study of this compound with a target protein might yield results similar to those presented in Table 1, showcasing the predicted binding affinity and the key interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Lactate (B86563) Dehydrogenase | -8.2 | Arg171, Thr246 | Hydrogen Bond |
| Val31, Ile32 | Hydrophobic | ||
| HIV Reverse Transcriptase | -7.5 | Lys101, Lys103 | Hydrogen Bond |
| Tyr181, Tyr188 | Pi-Pi Stacking | ||
| Bacterial DNA Gyrase | -9.1 | Asp73, Gly77 | Hydrogen Bond |
| Ala67, Pro79 | Hydrophobic |
Identification of Potential Biological Targets (e.g., Lactate Dehydrogenase, HIV Reverse Transcriptase, Bacterial Proteins)
A significant application of computational approaches is the identification of novel biological targets for a given compound. Through techniques like virtual screening and reverse docking, this compound can be computationally tested against vast libraries of protein structures to identify those with which it is most likely to interact.
Lactate Dehydrogenase (LDH): The enzyme lactate dehydrogenase has been identified as a potential target for quinoline-based compounds. scirp.orgnih.gov Virtual screening studies have shown that certain quinoline derivatives can fit into the active site of LDH, suggesting a potential inhibitory role. mdpi.comnih.gov For this compound, its structural features could allow it to bind to either the substrate or the cofactor binding site of LDH, potentially disrupting the enzyme's function.
HIV Reverse Transcriptase: Quinoline derivatives have also been investigated as potential inhibitors of HIV reverse transcriptase (RT), a key enzyme in the life cycle of the virus. nih.govnih.gov Molecular modeling studies have proposed that quinoline-based compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric pocket on the enzyme. scirp.orgscirp.org The specific substitution pattern of this compound could influence its binding mode and inhibitory potency against HIV-RT.
Bacterial Proteins: The quinoline scaffold is a well-established pharmacophore in antibacterial agents. Computational studies can help identify specific bacterial protein targets for this compound. For example, molecular docking could be used to assess its binding affinity to essential bacterial enzymes such as DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics.
Chemoinformatics and Database Mining (e.g., ChEMBL, PubChem)
Chemoinformatics leverages computational methods to analyze large chemical datasets, while database mining involves extracting valuable information from extensive biological and chemical databases. Publicly available databases like PubChem and ChEMBL are invaluable resources in the study of compounds like this compound. mdpi.com
PubChem: The PubChem database contains information on the chemical structure, physical properties, and biological activities of millions of compounds. nih.gov A search for this compound in PubChem would provide its unique identifier (CID), molecular formula, weight, and links to any available literature, patents, and bioassay data. This information serves as a foundational starting point for any in silico investigation.
ChEMBL: The ChEMBL database focuses on bioactive molecules with drug-like properties and their targets. mdpi.com Mining ChEMBL can reveal structure-activity relationships (SAR) for compounds structurally similar to this compound. By analyzing the bioactivity data of related quinoline derivatives, researchers can infer potential biological targets and mechanisms of action for this compound. This data-driven approach can significantly prioritize experimental testing. For example, a query for compounds containing the 4-chloroquinoline core might reveal a prevalence of activity against a particular kinase, suggesting this as a promising avenue of investigation for this compound.
Conformational Analysis and Spectroscopic Property Prediction
Understanding the three-dimensional structure and spectroscopic properties of a molecule is crucial for drug design and development. Computational chemistry provides powerful tools for this purpose.
Conformational Analysis: The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using computational methods such as molecular mechanics and quantum mechanics. These calculations can identify the most stable (lowest energy) conformations of the molecule, which are likely to be the biologically active ones.
Spectroscopic Property Prediction: Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and chemical shifts of this compound, researchers can compare the theoretical spectra with experimental data to confirm the molecule's structure and assign its characteristic spectral peaks. researchgate.netrjptonline.org These predictions can also provide insights into the electronic structure and bonding within the molecule.
A summary of computationally predictable properties for this compound is presented in Table 2.
Table 2: Computationally Predictable Properties of this compound
| Property | Computational Method | Predicted Information |
|---|---|---|
| Conformational Analysis | Molecular Mechanics, Quantum Mechanics | Stable 3D structures, rotational energy barriers |
| Vibrational Spectra (IR, Raman) | Density Functional Theory (DFT) | Characteristic vibrational frequencies and intensities |
| NMR Spectra (¹H, ¹³C) | Density Functional Theory (DFT) | Chemical shifts, coupling constants |
| Electronic Properties | Density Functional Theory (DFT) | HOMO-LUMO gap, molecular electrostatic potential |
Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Characterization of Synthesized Derivatives
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings resonate at characteristic chemical shifts, typically in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons at the 7-position would appear further upfield. For instance, in related chloro-substituted quinolines, aromatic protons are observed in this range. The exact chemical shifts and coupling constants depend on the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring system typically appear in the range of δ 120-150 ppm. The methyl group carbon would be found at a much higher field. For example, in various 4-chloroquinoline (B167314) derivatives, the carbon atoms of the quinoline core resonate within this characteristic aromatic region, with specific shifts influenced by the nature and position of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 4-Chloroquinolines
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| 4-chloro-2-(m-tolyl)quinoline | 2.49 (s, 3H), 7.30 (d, 1H), 7.42 (t, 1H), 7.60-7.64 (m, 1H), 7.76-7.80 (m, 1H), 7.91 (d, 1H), 7.97 (d, 2H), 8.21 (dd, 2H) | 21.6, 119.2, 123.9, 124.6, 125.3, 127.2, 128.2, 128.8, 130.0, 130.5, 130.6, 138.6, 138.7, 143.1, 149.1, 157.5 |
| 4-chloro-2-(p-tolyl)quinoline | 2.43 (s, 3H), 7.33 (d, 2H), 7.58-7.62 (m, 1H), 7.74-7.79 (m, 1H), 7.95 (s, 1H), 8.05 (d, 2H), 8.15-8.22 (m, 2H) | 21.4, 118.9, 123.9, 125.2, 127.0, 127.4, 129.7, 130.0, 130.5, 135.8, 140.0, 143.0, 149.1, 157.2 |
This data is for illustrative purposes and represents related structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 4-chloro-7-methylquinoline, characteristic absorption bands would be expected for the C-Cl stretching vibration, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations. In the IR spectrum of a related compound, 7-chloro-4-cyclohexyl-2-methylquinoline, strong absorptions are observed at 2924 cm⁻¹ and 2851 cm⁻¹ (C-H stretching), 1599 cm⁻¹ (C=C stretching), and 820 cm⁻¹ (C-Cl stretching). rsc.org
Table 2: Typical IR Absorption Bands for Chloroquinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=N stretch | 1620-1680 |
| C=C stretch (aromatic) | 1400-1600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClN), the expected molecular weight is approximately 177.63 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
Table 3: Mass Spectrometry Data for Related Chloroquinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
|---|---|---|---|
| 4-Chloro-2-methylquinoline (B1666326) | C₁₀H₈ClN | 177.63 | 177 (M⁺), 179 (M⁺+2), 142 nih.gov |
| 4-Chloroquinoline | C₉H₆ClN | 163.60 | 163 (M⁺), 165 (M⁺+2), 128 nih.govnist.gov |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb UV radiation due to their aromatic nature. The absorption spectra are influenced by the substitution pattern on the quinoline ring. Generally, quinoline derivatives exhibit multiple absorption bands in the UV region. The introduction of substituents can cause a shift in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
Chromatographic Techniques in Research
Chromatographic techniques are essential for the separation, identification, and purification of compounds in a mixture.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. rsc.orgyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material, it is possible to qualitatively observe the consumption of the reactant and the formation of the product. youtube.com The separation is based on the differential partitioning of the components between the stationary phase (e. g. , silica gel) and the mobile phase (a solvent or solvent mixture). rsc.org The spots can be visualized under UV light or by using a staining agent. The completion of the reaction is indicated by the disappearance of the starting material spot. youtube.com
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Studies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the characterization of quinoline derivatives, offering robust methods for assessing purity and determining crucial physicochemical properties like lipophilicity. In the context of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is particularly prevalent.
Purity determination by HPLC is a critical step in both synthesis and quality control. For instance, the purity of analogous compounds such as 4-chloro-6,7-dimethoxyquinoline has been successfully ascertained using a reversed-phase C-18 analytical column, confirming a purity of 99%. nih.gov This method typically involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary phase (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water. The detector response, usually UV absorbance at a specific wavelength, is proportional to the concentration, allowing for the quantification of the main peak area relative to impurity peaks. For many quinoline derivatives, purity levels of ≥97.0% (as determined by HPLC) are standard for research and development applications. nbinno.com
Lipophilicity, a key parameter influencing a molecule's pharmacokinetic and pharmacodynamic behavior, is also frequently investigated using RP-HPLC. nih.gov The lipophilicity of a compound is typically expressed as its partition coefficient (log P), which describes its distribution between an oily and an aqueous phase. In HPLC, a strong correlation can be established between the logarithm of the retention factor (log k) and the log P value. researchgate.net Studies on various quinoline derivatives have utilized RP-HPLC to determine their chromatographic behavior and hydrophobicity. researchgate.net The retention time (t R) of the compound on a nonpolar stationary phase like C18 is measured. Using the retention time of an unretained compound (t 0), the retention factor (k) is calculated. The logarithm of this value (log k) serves as a reliable index of lipophilicity. researchgate.net
Table 1: HPLC Parameters for Analysis of Quinoline Derivatives
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | Purity & Lipophilicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Elution of compounds |
| Detector | UV-Vis | Quantification |
| Flow Rate | 1.0 mL/min | Consistent analysis time |
| Temperature | Ambient or controlled (e.g., 30°C) | Reproducibility |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For quinoline derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential biological activity. mdpi.comresearchgate.netresearchgate.net
While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic studies have been performed on closely related analogues, offering significant insight into the structural characteristics of this class of compounds. For example, the analysis of 4-chloro-6,7-dimethoxyquinoline revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The molecule was found to be almost planar, with the quinoline ring system showing a root-mean-square deviation of just 0.002 Å. nih.gov
Similarly, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, an analogue that shares the 7-chloroquinoline (B30040) core, was also determined to be monoclinic with a P2₁/c space group. mdpi.comresearchgate.net This study highlighted a one-dimensional supramolecular network stabilized by hydrogen bonding interactions. mdpi.comresearchgate.netresearchgate.net The analysis of another derivative, 4-[7-chloro-1-methylquinolin-4-(1H)-ylideneamino]-phenyl-3-(dimethylamino)-prop-2-en-1-one, also had its structure confirmed by X-ray crystallographic analysis. researchgate.net These studies underscore the power of X-ray diffraction in confirming molecular structures and revealing detailed solid-state packing and interactions. researchgate.netbohrium.com
The data obtained from such analyses are fundamental for solid-state characterization, which helps in verifying material identity and purity. mdpi.comresearchgate.net
Table 2: Crystallographic Data for an Analogous Compound (4-Chloro-6,7-dimethoxyquinoline) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| **β (°) ** | 105.786 (2) |
| **Volume (ų) ** | 1026.4 (3) |
| Z | 4 |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-6,7-dimethoxyquinoline |
| 2,7-Dihydroxy-4-Methylquinoline |
| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline |
| 4-[7-chloro-1-methylquinolin-4-(1H)-ylideneamino]-phenyl-3-(dimethylamino)-prop-2-en-1-one |
| Acetonitrile |
Future Directions and Research Perspectives
Rational Design of Next-Generation 4-Chloro-7-methylquinoline Therapeutics
The rational design of new therapeutic agents based on the this compound core is a primary focus of future research. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and improved pharmacological profiles.
Key strategies in this area include:
SAR-Guided Modifications: Systematic modification of the quinoline (B57606) core is crucial. Studies have consistently shown that the 7-chloro group is often optimal for antimalarial activity. pdx.edu The C-4 position is a key site for derivatization, where the introduction of various side chains, such as dialkylaminoalkyl groups, significantly influences biological activity. plos.org Future designs will focus on creating novel side chains that can enhance target binding, alter solubility, and circumvent resistance mechanisms. For instance, incorporating bulky and lipophilic bicyclic rings like quinolizidine (B1214090) has been explored to prevent metabolic dealkylation, a common issue with traditional chloroquine (B1663885) analogs. mdpi.com
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid compounds by synthetically linking the 4-aminoquinoline (B48711) scaffold to another pharmacophore. This approach aims to develop single molecules with dual modes of action or the ability to overcome resistance. For example, linking a chemoreversal agent (CRA) scaffold to a chloroquine-like structure has produced hybrid compounds with restored potency against a range of resistant malaria parasites. nih.gov
Bioisosteric Replacement: The principle of bioisosterism—replacing one atom or group with another that has similar physical or chemical properties—will be increasingly utilized. This can lead to compounds with improved efficacy, reduced toxicity, or better pharmacokinetic properties. For example, replacing a hydroxyl group with an amino group or modifying functional groups to alter electronic and steric properties can fine-tune the molecule's interaction with its biological target.
Exploration of Novel Biological Targets
While the historical focus has been on malaria, the therapeutic potential of this compound derivatives extends to a wide array of other diseases. Future research will concentrate on systematically exploring these novel biological targets.
Anticancer Agents: The quinoline scaffold is a component of several approved anticancer drugs. Derivatives of 7-chloroquinoline (B30040) have demonstrated significant cytotoxic activity against various human cancer cell lines, including leukemia, colon cancer, and central nervous system cancers. arabjchem.orgmdpi.com Research is focused on elucidating their mechanisms of action, which may include apoptosis induction, inhibition of DNA and RNA synthesis, and targeting specific kinases. mdpi.com
Neurodegenerative Diseases: There is emerging evidence that 4-amino-7-chloroquinoline derivatives could be repurposed for neurodegenerative disorders like Parkinson's disease. nih.gov These compounds have been identified as agonists of the nuclear receptor NR4A2, a key regulator for the development and survival of dopaminergic neurons. nih.govresearchgate.net Future work will involve optimizing these derivatives to create potent and selective NR4A2 activators as potential neuroprotective therapeutics. nih.gov
Antiviral Therapeutics: The antiviral properties of quinoline derivatives are a significant area of investigation. Analogs have been studied for their potential to inhibit various viruses, including Dengue virus, Zika virus, and SARS-CoV-2. niscpr.res.innih.govnih.gov The mechanism often involves targeting viral enzymes essential for replication, such as the main protease (Mpro). nih.gov
The table below summarizes some of the novel biological targets being explored for this compound derivatives.
| Therapeutic Area | Biological Target/Application | Key Findings |
| Oncology | Cytotoxicity against various cancer cell lines (e.g., CCRF-CEM, HCT116) | Induction of apoptosis and inhibition of DNA/RNA synthesis. mdpi.com |
| Neurodegeneration | Agonism of Nuclear Receptor 4A2 (NR4A2) | Potential for neuroprotective therapy in Parkinson's disease. nih.gov |
| Virology | Inhibition of SARS-CoV-2 Main Protease (Mpro) | Potential antiviral treatment for COVID-19. nih.gov |
| Virology | Inhibition of Dengue Virus NS2B/NS3 Protease | In silico studies suggest potential anti-dengue activity. niscpr.res.inniscpr.res.in |
Green Chemistry Approaches in this compound Synthesis
The synthesis of quinoline derivatives is progressively moving towards more environmentally sustainable methods. Green chemistry principles are being applied to reduce waste, minimize energy consumption, and use less hazardous substances.
Future trends in the synthesis of this compound and its analogs include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. eurekaselect.com It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comtandfonline.com This technique is being increasingly adopted for the one-pot, multi-component synthesis of complex quinoline-based hybrids. acs.orgunf.edu
Use of Greener Solvents: There is a clear shift away from traditional volatile organic solvents towards more eco-friendly alternatives. researchgate.net Water, ethanol (B145695), and ionic liquids are being employed as reaction media, reducing the environmental impact of the synthesis process. tandfonline.comijpsjournal.com
Development of Novel Catalysts: Research is focused on developing efficient and reusable catalysts for quinoline synthesis. This includes the use of nanocatalysts and various green catalysts like p-toluenesulfonic acid, which can improve reaction efficiency while adhering to sustainable chemistry principles. nih.govbohrium.com
Advanced Computational Modeling for Drug Discovery
Computational tools are becoming indispensable in the design and discovery of new drugs based on the this compound scaffold. These methods allow for the rapid screening of virtual libraries and provide insights into drug-target interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. These models help in predicting the potency of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net It is widely used to study the interactions of 4-amino-7-chloroquinoline analogs with targets like viral proteases (e.g., Dengue virus NS2B/NS3, SARS-CoV-2 Mpro) and enzymes involved in neurodegeneration (e.g., Acetylcholinesterase). niscpr.res.innih.govwalshmedicalmedia.com These studies provide crucial information for optimizing the fit and binding affinity of the drug candidate. nih.gov
Artificial Neural Networks (ANN): Machine learning models, such as ANNs, are being employed to build predictive models for biological activity. For instance, an ANN-based QSAR model was successfully used to predict the IC50 values of chloroquine analogs against the SARS-CoV-2 Mpro, leading to the design of a novel, less toxic derivative. nih.govresearchgate.net
The following table highlights examples of computational modeling applied to this compound derivatives.
| Computational Method | Biological Target | Purpose of Study |
| Molecular Docking | Dengue Virus NS2B/NS3 Protease | To identify potential inhibitors and study binding interactions. niscpr.res.in |
| ANN-based QSAR | SARS-CoV-2 Main Protease (Mpro) | To predict IC50 values and design novel inhibitors. nih.gov |
| Molecular Docking | Acetylcholinesterase (AChE) | To study inhibition mechanisms relevant to Alzheimer's disease. walshmedicalmedia.comresearchgate.net |
Development of High-Throughput Screening Assays for Derivatives
To efficiently evaluate the vast number of potential this compound derivatives, the development and application of high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of large compound libraries against specific biological targets, accelerating the identification of promising lead compounds. Future research will focus on creating more robust, sensitive, and target-specific HTS assays for various therapeutic areas, including cancer, infectious diseases, and neurological disorders. An example of this approach is the use of the National Cancer Institute's (NCI-60) screen, a large panel of 60 different human cancer cell lines, to evaluate the anticancer activity of 7-chloroquinolinehydrazone derivatives, enabling a broad assessment of their potential as anticancer agents. nih.gov
Investigation of Resistance Mechanisms and Strategies to Overcome Them
Drug resistance remains a significant challenge, particularly in the context of infectious diseases like malaria. A critical area of future research is the investigation of the molecular mechanisms underlying resistance to 4-aminoquinoline drugs and the development of strategies to circumvent them.
In Plasmodium falciparum, resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane. nih.gov This mutated transporter actively pumps the drug out of its site of action. nih.gov
Strategies to combat this resistance include:
Design of Resistance-Breaking Analogs: This involves modifying the 4-aminoquinoline structure to create compounds that are not recognized or transported by the mutated PfCRT. Attaching a "reversal agent moiety" to the side chain of a chloroquine-like structure has been shown to restore activity against chloroquine-resistant strains. pdx.edu
Hybrid Molecules: As mentioned earlier, creating hybrid molecules that combine the antimalarial quinoline core with a chemosensitizing agent is a promising approach. nih.gov These single-agent hybrids aim to both kill the parasite and block the resistance mechanism simultaneously.
Combination Therapy: The use of chemosensitizers in combination with traditional 4-aminoquinolines can restore their efficacy. asm.org These agents, such as verapamil, appear to work by inhibiting the PfCRT transporter, thereby increasing the intracellular concentration of the antimalarial drug in resistant parasites. nih.govresearchgate.net
By focusing on these key research directions, the scientific community can continue to harness the remarkable therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of global health challenges.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-7-methylquinoline, and how do reaction conditions influence yield?
The most common method involves chlorination of 7-methylquinolin-4-ol using phosphorus oxychloride (POCl₃) under reflux, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc) . Yield optimization requires precise control of temperature (e.g., 6 hours at 110°C for POCl₃ reactions) and stoichiometric ratios. Impurities, such as unreacted starting materials, are mitigated by adjusting pH during workup (e.g., NaOH to pH 8) .
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization relies on:
- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.6 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- HPLC : Reversed-phase C18 columns with >99% purity thresholds .
- X-ray crystallography : Planarity of the quinoline ring and intramolecular interactions (e.g., C–H⋯Cl) validate molecular geometry .
Q. What solvents and catalysts are optimal for synthesizing this compound derivatives?
Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while catalysts like Grubbs second-generation catalyst enable ring-closing metathesis for functionalized derivatives . Sodium hydroxide is critical for hydrolysis steps, but excess amounts may deactivate intermediates .
Advanced Research Questions
Q. How can conflicting reports on synthetic yields of this compound be resolved?
Discrepancies often arise from variations in:
- Reaction time : Prolonged reflux with POCl₃ (>8 hours) risks decomposition .
- Workup protocols : Incomplete neutralization leaves acidic byproducts, reducing isolated yields .
- Purification : Column chromatography (vs. recrystallization) improves purity but may lower recovery rates . Multi-lab reproducibility studies with standardized protocols are recommended .
Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?
Chlorination at the 4-position is favored due to:
Q. How do solvent polarity and temperature affect the stability of this compound intermediates?
High-polarity solvents (e.g., water) destabilize carbocation intermediates, leading to side reactions like dimerization. Elevated temperatures (>120°C) accelerate decarboxylation but risk decomposition. Controlled thermal gradients (e.g., 80–100°C) balance reaction rates and stability .
Q. What computational tools are effective for predicting the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., Cl substitution, methyl groups) with target binding (e.g., malaria parasite enzymes). Validate predictions with in vitro assays (e.g., Mosmann’s cytotoxicity protocol) .
Methodological Guidance
Q. How should researchers design experiments to assess the biological activity of this compound?
- Dose-response curves : Use IC₅₀ values from proliferation assays (e.g., MTT) with triplicate trials .
- Control groups : Include chloroquine as a reference compound for antimalarial studies .
- Statistical analysis : Apply ANOVA to compare efficacy across derivatives, adjusting for multiple comparisons .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Process optimization : Use flow chemistry for precise control of POCl₃ addition .
- In-line monitoring : FTIR or HPLC tracks intermediate formation in real time .
Q. How can researchers ensure reproducibility when reporting synthetic protocols?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Document exact molar ratios, solvent grades, and equipment specifications .
- Provide raw spectral data and chromatograms in supplementary materials .
Data Interpretation and Contradictions
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound derivatives?
Discrepancies arise from:
Q. How should researchers address inconsistent bioactivity results across studies?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Meta-analysis : Pool data from PubChem and independent studies to identify outliers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| ¹H NMR (DMSO-d₆) | δ 8.57 (d, J=5.1 Hz, 1H), 2.45 (s, 3H) | |
| HPLC Purity | >99% (C18 column) | |
| Preferred Solvent | Dichloromethane (RCM reactions) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
